

Application Notes and Protocols for GSK2801 in Cell Culture

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Compound of Interest

Compound Name: GSK2801

Cat. No.: B15569750

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Introduction

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling.[1][3][4][5] **GSK2801** exhibits high selectivity for BAZ2A and BAZ2B, with weaker activity against BRD9 and TAF1L.[1][5] This inhibitor has proven to be a valuable tool for studying the biological functions of BAZ2 bromodomains in various cellular processes, including cancer progression.

Mechanism of Action

GSK2801 functions as an acetyl-lysine competitive inhibitor, binding to the bromodomains of BAZ2A and BAZ2B. This binding prevents the recognition of acetylated histones and other proteins, thereby modulating the activity of chromatin remodeling complexes in which BAZ2A and BAZ2B are components.[1][3][4][5] For instance, BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the regulation of non-coding RNA expression.[1][4][5] Studies have shown that **GSK2801** can displace BAZ2A from chromatin in living cells.[1][4][5]

Data Presentation

Binding Affinity and Selectivity of GSK2801

Target	Dissociation Constant (Kd)	Notes
BAZ2B	136 nM	Potent inhibitor[1][2][3][4][5]
BAZ2A	257 nM	Potent inhibitor[1][2][3][4][5]
BRD9	1.1 μ M	Off-target activity[1][5]
TAF1L(2)	3.2 μ M	Off-target activity[1][5]

Cellular Activity of GSK2801 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Treatment	Observed Effect
MDA-MB-231	Triple-Negative Breast Cancer	Synergy Growth Inhibition	10 μ M GSK2801 + 30 nM JQ1	Significant synergistic growth inhibition
SUM-159	Triple-Negative Breast Cancer	Synergy Growth Inhibition	10 μ M GSK2801 + 100 nM JQ1	Significant synergistic growth inhibition
8505C-PTX	Anaplastic Thyroid Cancer (Paclitaxel-Resistant)	Colony Formation (Soft Agar)	20 μ M GSK2801 + 200 nM Paclitaxel	Significant reduction in colony number[6]
SW1736-PTX	Anaplastic Thyroid Cancer (Paclitaxel-Resistant)	Colony Formation (Soft Agar)	20 μ M GSK2801 + 200 nM Paclitaxel	Significant reduction in colony number[6]
U2OS	Osteosarcoma	Fluorescence Recovery After Photobleaching (FRAP)	< 1 μ M GSK2801	Displacement of GFP-BAZ2A from chromatin[5]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for assessing the effect of **GSK2801** on the viability of cancer cell lines, such as MDA-MB-231.

Materials:

- **GSK2801**
- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well opaque-walled plate at a density of 4,000 cells/well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
- Prepare serial dilutions of **GSK2801** in complete culture medium.
- Remove the medium from the wells and add 100 µL of the **GSK2801** dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
- Incubate the plate for the desired treatment duration (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.^[7]
- Add 100 µL of CellTiter-Glo® Reagent to each well.^[7]

- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[7\]](#)
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[7\]](#)
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This protocol is to evaluate the effect of **GSK2801** on the tumorigenic potential of cancer cells, such as paclitaxel-resistant anaplastic thyroid cancer cell lines.

Materials:

- **GSK2801**
- Cancer cell line of interest (e.g., 8505C-PTX)
- Complete cell culture medium
- Agar
- 6-well plates
- Crystal Violet stain

Procedure:

- Prepare the bottom agar layer:
 - Prepare a 1% agar solution in sterile water and autoclave.
 - Prepare a 2x concentrated complete culture medium.
 - Mix equal volumes of the 1% agar solution (cooled to ~40°C) and the 2x medium to get a final concentration of 0.5% agar in 1x medium.

- Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
- Prepare the top agar layer with cells:
 - Trypsinize and count the cells. Prepare a single-cell suspension.
 - Prepare a 0.7% agar solution and cool to ~40°C.
 - Mix the cell suspension with the 0.7% agar solution and 2x medium to achieve a final concentration of 5,000 cells and 0.35% agar per 1.5 mL.
 - Carefully layer 1.5 mL of this cell/agar mixture on top of the solidified bottom layer.
- Allow the top layer to solidify at room temperature.
- Add 2 mL of complete culture medium containing the desired concentration of **GSK2801** (e.g., 20 µM) and/or other compounds (e.g., 200 nM Paclitaxel) to each well.^[6]
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 14-21 days.
- Feed the cells every 2-3 days by adding 1 mL of fresh medium containing the treatments.
- After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.
- Count the number of colonies using a microscope.

Cellular Target Engagement (Fluorescence Recovery After Photobleaching - FRAP)

This protocol determines the ability of **GSK2801** to displace BAZ2A from chromatin in live cells.

Materials:

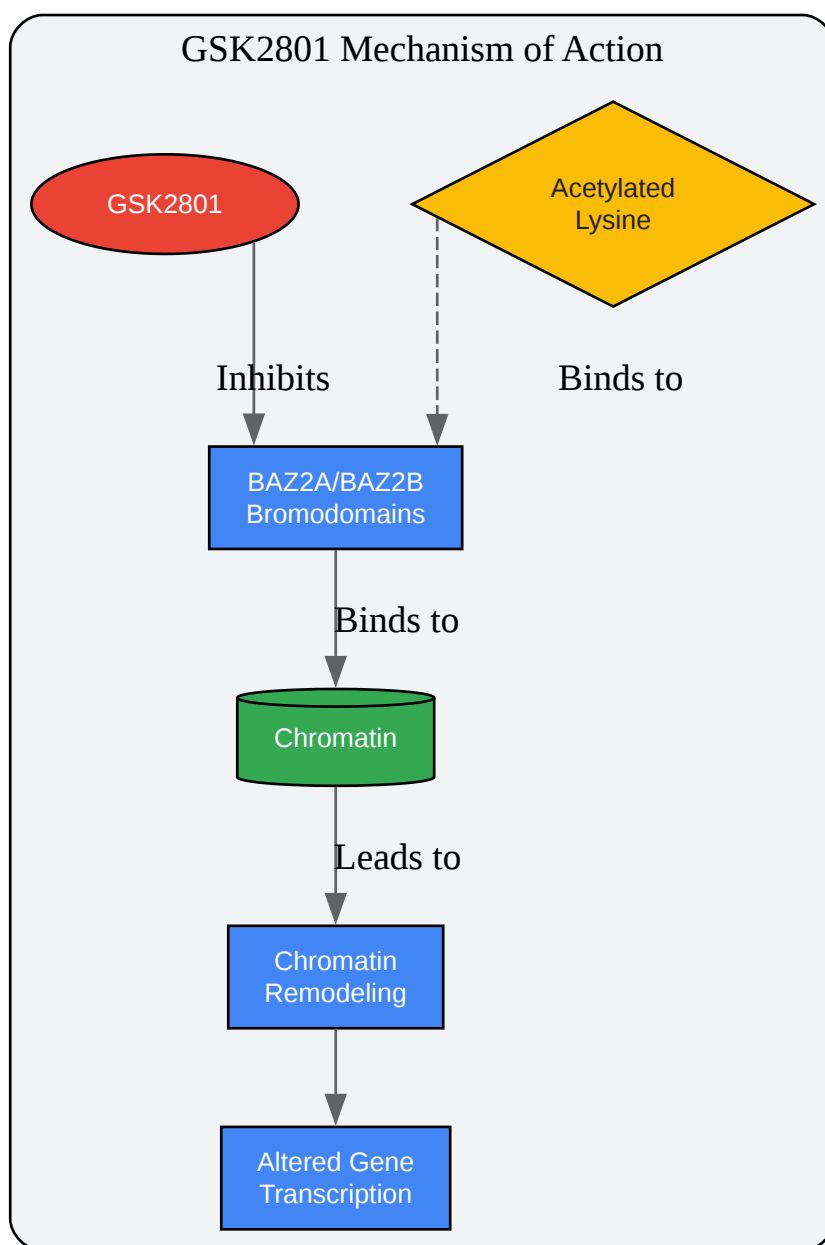
- **GSK2801**
- U2OS cells
- GFP-BAZ2A expression vector

- Transfection reagent
- Glass-bottom imaging dishes
- Confocal microscope with FRAP capabilities

Procedure:

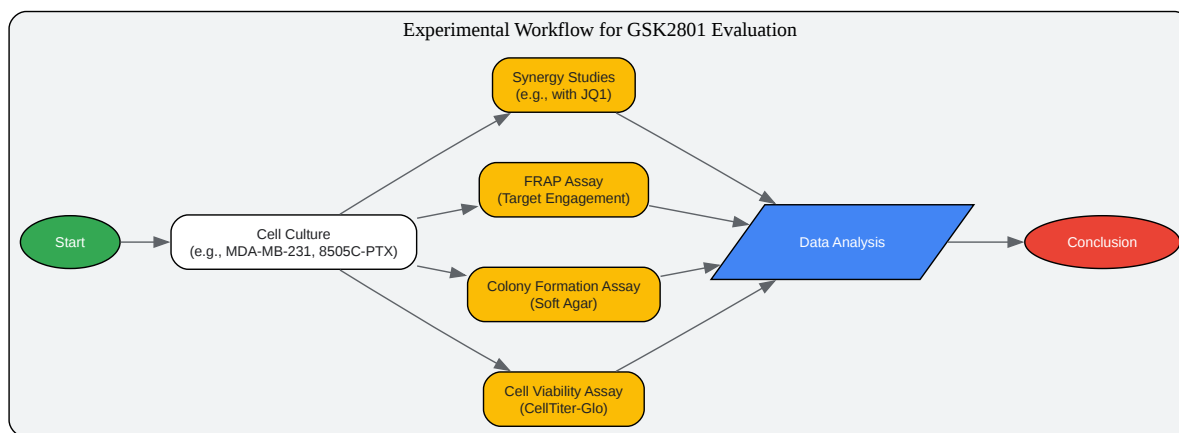
- Seed U2OS cells on glass-bottom imaging dishes.
- Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent.
- Allow the cells to express the fusion protein for 24-48 hours.
- Before imaging, replace the medium with fresh medium containing the desired concentration of **GSK2801** (e.g., 1 μ M) or vehicle control. Incubate for at least 1 hour.
- Identify a cell expressing GFP-BAZ2A with clear nuclear localization.
- Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.
- Photobleach the ROI using a high-intensity laser beam.
- Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
- Analyze the fluorescence recovery kinetics to determine the mobile fraction and the half-time of recovery ($t_{1/2}$). A faster recovery in the presence of **GSK2801** indicates displacement of GFP-BAZ2A from the less mobile chromatin-bound state.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Visualizations



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Caption: Mechanism of **GSK2801** action.



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Caption: Experimental workflow.

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